

# An In-depth Technical Guide to 2-Hexylpyridine (CAS: 1129-69-7)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Hexylpyridine**

Cat. No.: **B072077**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic profile of **2-Hexylpyridine**. While the pyridine scaffold is of significant interest in medicinal chemistry, it is important to note that specific biological activity and mechanistic data for **2-Hexylpyridine** are not extensively documented in publicly available literature, representing a notable knowledge gap and an opportunity for further investigation.

## Physicochemical Properties

**2-Hexylpyridine** is a colorless to pale yellow liquid.<sup>[1]</sup> Its key physicochemical properties are summarized in the table below, compiled from various sources.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>17</sub> N	[2][3][4]
Molecular Weight	163.26 g/mol	[2][4][5]
CAS Number	1129-69-7	[1][2][3]
Appearance	Colorless to pale yellow clear liquid	[1]
Boiling Point	225-227 °C at 760 mmHg 100 °C at 10 mmHg	[1]
Density	0.892-0.902 g/cm <sup>3</sup> at 25 °C	[1]
Refractive Index	1.480-1.490 at 20 °C	[1]
Solubility	Soluble in alcohol. Water solubility: 739.4 mg/L at 25 °C (estimated)	[1]
logP (o/w)	3.204 - 3.766 (estimated)	[1][6]
Flash Point	73.33 °C (164.00 °F) TCC	[1]
Vapor Pressure	0.112 mmHg at 25 °C (estimated)	[1]

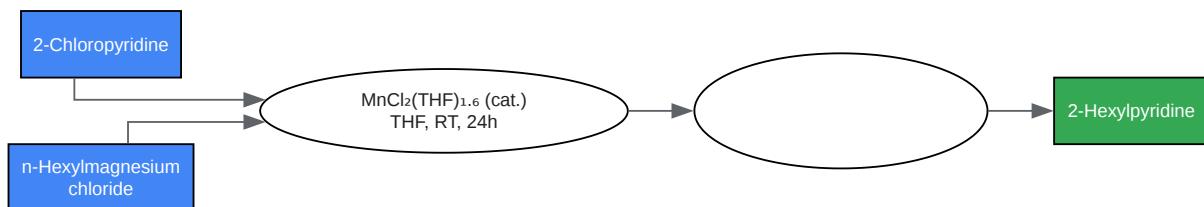
## Synthesis of 2-Hexylpyridine

The synthesis of **2-Hexylpyridine** can be achieved through several methods, primarily involving the alkylation of the pyridine ring. Below are detailed protocols for two common synthetic strategies.

A prevalent method for the synthesis of 2-alkylpyridines is the reaction of a pyridine precursor with a Grignard reagent. One documented procedure involves the manganese-catalyzed cross-coupling of 2-chloropyridine with n-hexylmagnesium chloride.

### Experimental Protocol: Mn-catalyzed Kumada Cross-Coupling

- Materials: 2-Chloropyridine,  $\text{MnCl}_2(\text{THF})_{1.6}$ , n-hexylmagnesium chloride, Tetrahydrofuran (THF), Mesitylene (internal standard), Saturated  $\text{K}_2\text{CO}_3$  solution, Ethyl acetate (EtOAc),  $\text{MgSO}_4$ .
- Procedure:
  - In a glovebox, a 20 mL scintillation vial is charged with a solution of  $\text{MnCl}_2(\text{THF})_{1.6}$  (3 mol%, 3 mg, 0.012 mmol) in 3 mL of THF.
  - 2-chloropyridine (0.41 mmol, 1 equiv.) and the internal standard, mesitylene (0.41 mmol, 1 equiv.), are added to the vial.
  - After stirring for five minutes at room temperature, the n-hexylmagnesium chloride solution (1.2-2.6 equiv.) is added dropwise.
  - The reaction is stirred at room temperature for 24 hours.
  - The reaction mixture is then removed from the glovebox and quenched with a saturated  $\text{K}_2\text{CO}_3$  solution (3 mL) and EtOAc (3 mL).
  - The organic layer is extracted with EtOAc (3 x 3 mL) and dried over  $\text{MgSO}_4$ .
  - The solution is filtered, concentrated, and the crude product is purified via a silica plug to yield **2-Hexylpyridine** (86% yield reported).

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**Caption:** Synthesis of **2-Hexylpyridine** via Mn-catalyzed Kumada cross-coupling.

Another classical approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) to form a nucleophilic intermediate, which is then alkylated.

#### Experimental Protocol: Alkylation of 2-Picoline

- Materials: 2-Picoline, n-Butyllithium (n-BuLi), 1-Bromopentane, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride, Diethyl ether, Anhydrous sodium sulfate.
- Procedure:
  - To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.
  - The resulting deep red solution is stirred at -78 °C for 1 hour.
  - A solution of 1-bromopentane (1.1 eq) in anhydrous THF is added dropwise.
  - The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
  - The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
  - The mixture is extracted with diethyl ether (3x).
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  - The crude product is purified by silica gel column chromatography to yield **2-Hexylpyridine**.



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**Caption:** Synthesis of **2-Hexylpyridine** via deprotonation and alkylation of 2-picoline.

## Spectroscopic Data

The structural characterization of **2-Hexylpyridine** is supported by various spectroscopic techniques.

- Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum of **2-Hexylpyridine** obtained by electron ionization.<sup>[7][8]</sup> The fragmentation pattern can be analyzed to confirm the molecular structure. The molecular ion peak  $[M]^+$  is expected at m/z 163, corresponding to the molecular weight of the compound. Common fragmentation patterns for alkylpyridines involve cleavage of the alkyl chain.
- Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for **2-Hexylpyridine**.<sup>[4]</sup> The spectrum is expected to show characteristic absorption bands for the pyridine ring and the alkyl C-H bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed assignments of chemical shifts and coupling constants for **2-Hexylpyridine** are not readily available in the searched literature, predictions can be made based on the structure. The  $^1\text{H}$  NMR spectrum would show characteristic signals for the protons on the pyridine ring and the hexyl chain. The  $^{13}\text{C}$  NMR spectrum would similarly display distinct signals for the carbon atoms of the pyridine ring and the alkyl group.<sup>[7]</sup>

## Applications and Biological Activity

**2-Hexylpyridine** is primarily used in the following areas:

- Flavoring Agent: It is recognized as a flavoring agent and is used in vegetable, meat, and nut flavors at low concentrations (up to 1 ppm).<sup>[1]</sup>
- Synthetic Intermediate: It serves as a building block in organic synthesis for the production of more complex molecules, including pharmaceuticals and agrochemicals.<sup>[2]</sup>

A comprehensive review of scientific literature reveals a significant gap in the documented biological activity of **2-Hexylpyridine**. While the broader class of pyridine derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities, specific data pertaining to **2-Hexylpyridine**, such as its mechanism

of action, quantitative biological data, and specific signaling pathways, is not presently available in the public domain.

The pyridine scaffold is a key structural motif in numerous approved drugs. However, the lack of specific biological studies on **2-Hexylpyridine** means that no defined signaling pathways can be visualized or described at this time. This presents a clear opportunity for future research. Scientists in drug discovery may consider this molecule as a lead compound for screening in various assays to explore its potential therapeutic applications.

## Future Directions

The existing data on **2-Hexylpyridine** provides a solid foundation for its chemical synthesis and characterization. The significant unmet need is the exploration of its biological profile. Future research efforts could focus on:

- Screening for Biological Activity: Evaluating **2-Hexylpyridine** in a broad range of biological assays to identify potential therapeutic areas.
- Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of **2-Hexylpyridine** to understand how structural modifications impact biological activity.
- Toxicological Studies: Assessing the safety profile of **2-Hexylpyridine** to determine its suitability for potential therapeutic development.

In conclusion, **2-Hexylpyridine** is a well-characterized chemical compound with established applications in the flavor industry and as a synthetic intermediate. Its potential in drug development remains largely unexplored, making it an intriguing candidate for further investigation by researchers and scientists.

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